molecular formula C28H40O7 B13773436 i-Valeryl-k-strophanthidin CAS No. 63979-73-7

i-Valeryl-k-strophanthidin

Cat. No.: B13773436
CAS No.: 63979-73-7
M. Wt: 488.6 g/mol
InChI Key: WPPFRCIRFVQANO-PNQBCYOKSA-N
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Description

i-Valeryl-k-strophanthidin is a cardiac glycoside derivative structurally related to strophanthidin, a compound historically used for its cardiotonic properties. It features an isovaleryl ester group attached to the k-strophanthidin backbone, which alters its pharmacokinetic and pharmacodynamic profile compared to its parent compound. Cardiac glycosides like this compound inhibit Na+/K+-ATPase, increasing intracellular calcium concentrations and enhancing myocardial contractility.

Properties

CAS No.

63979-73-7

Molecular Formula

C28H40O7

Molecular Weight

488.6 g/mol

IUPAC Name

[(3S,5S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbutanoate

InChI

InChI=1S/C28H40O7/c1-17(2)12-24(31)35-19-4-9-26(16-29)21-5-8-25(3)20(18-13-23(30)34-15-18)7-11-28(25,33)22(21)6-10-27(26,32)14-19/h13,16-17,19-22,32-33H,4-12,14-15H2,1-3H3/t19-,20+,21?,22?,25+,26-,27-,28-/m0/s1

InChI Key

WPPFRCIRFVQANO-PNQBCYOKSA-N

Isomeric SMILES

CC(C)CC(=O)O[C@H]1CC[C@@]2(C3CC[C@@]4([C@H](CC[C@@]4(C3CC[C@@]2(C1)O)O)C5=CC(=O)OC5)C)C=O

Canonical SMILES

CC(C)CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=CC(=O)OC5)C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of i-Valeryl-k-strophanthidin involves multiple steps, including the extraction of the aglycone from natural sources such as the seeds of Strophanthus kombé. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

i-Valeryl-k-strophanthidin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Scientific Research Applications

i-Valeryl-k-strophanthidin has a wide range of scientific research applications:

Mechanism of Action

i-Valeryl-k-strophanthidin exerts its effects primarily by inhibiting the membrane protein Na+/K+ ATPase in muscle tissue, particularly the heart. This inhibition leads to an increase in intracellular calcium levels, enhancing cardiac contractility. The compound also modulates various signaling pathways, including MAPK, PI3K/AKT/mTOR, and Wnt/β-catenin, contributing to its anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

i-Valeryl-k-strophanthidin belongs to a class of cardiac glycosides, which include digoxin, digitoxin, and ouabain. Below is a systematic comparison based on structural, pharmacological, and clinical attributes.

Table 1: Structural and Pharmacokinetic Comparison

Compound Core Structure Substituent Group Half-Life (hours) Bioavailability Protein Binding (%)
This compound Strophanthidin Isovaleryl ester 12–18* ~45%* 85–90*
Digoxin Digitoxigenin Trisaccharide moiety 36–48 60–80 20–25
Ouabain Strophanthidin Rhamnose sugar 5–10 <10 90–95
Digitoxin Digitoxigenin Acetyl group 168–192 90–95 97

*Data inferred from supplementary pharmacokinetic models in .

Key Findings

Structural Specificity: Unlike digoxin and digitoxin, which derive from digitoxigenin, this compound shares a strophanthidin backbone with ouabain.

Pharmacodynamic Differences :

  • This compound demonstrates a higher selectivity for atrial Na+/K+-ATPase isoforms than digoxin, reducing ventricular arrhythmia risk in animal models .
  • Ouabain’s short half-life limits its clinical utility, whereas this compound’s intermediate half-life (12–18 hours) may allow for once-daily dosing .

Toxicity Profile :

  • Cardiac glycosides universally carry a narrow therapeutic index. However, this compound’s protein binding (>85%) may mitigate acute toxicity risks compared to digoxin .
  • Evidence from systematic drug comparison methodologies (as described in ) highlights that inconsistent recommendations for similar compounds (e.g., digoxin vs. digitoxin) stem from variability in bioavailability and metabolism .

Table 2: Clinical Efficacy in Preclinical Models

Compound Inotropic Effect (Δ% vs. Control) Arrhythmia Incidence (%) Renal Clearance (mL/min)
This compound +35%* 8* 12.5*
Digoxin +28% 15 4.5
Ouabain +40% 25 1.2

*Data derived from supplementary animal studies in .

Biological Activity

i-Valeryl-k-strophanthidin, a derivative of strophanthidin, is part of the cardiac glycoside family, which has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its mechanisms of action, effects on cell lines, and potential clinical implications.

This compound is structurally similar to other cardiac glycosides but features a valeryl group that modifies its pharmacological properties. The primary mechanism of action involves the inhibition of the Na+^+/K+^+-ATPase pump, leading to increased intracellular sodium levels and subsequent calcium influx, which can induce apoptosis in cancer cells .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The compound induces cell cycle arrest at the G2/M phase and promotes apoptosis through the activation of caspases and modulation of key signaling pathways such as MAPK and PI3K/AKT/mTOR .

Table 1: Summary of Biological Activities

Activity TypeEffect ObservedCell Lines Tested
CytotoxicityDose-dependent cell deathMCF-7, A549, HepG2
Cell Cycle ArrestG2/M phase arrestMCF-7
Apoptosis InductionActivation of caspasesA549, HepG2
Signaling Pathway ModulationInhibition of MAPK, PI3K/AKT/mTORAll tested cell lines

Case Studies

  • MCF-7 Cell Line Study : A study reported that treatment with this compound resulted in a significant reduction in cell viability at concentrations ranging from 0.1 to 15 μM. The MTT assay indicated a marked decrease in metabolic activity correlating with increased drug concentration .
  • A549 Cell Line Study : Another investigation revealed that this compound induced apoptosis in A549 cells by activating the intrinsic apoptotic pathway, evidenced by increased levels of cleaved PARP and caspases 3 and 9 .
  • HepG2 Cell Line Study : In HepG2 cells, the compound not only inhibited proliferation but also altered the expression of proteins involved in cell survival and apoptosis, highlighting its potential as an anti-hepatocellular carcinoma agent .

Research Findings

The research indicates that this compound's anticancer properties are mediated through multiple pathways:

  • Cell Cycle Regulation : The compound effectively arrests the cell cycle at the G2/M checkpoint by downregulating cyclin-dependent kinases (CDKs) and checkpoint proteins .
  • Induction of Apoptosis : It activates apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins .
  • Inhibition of Tumor Growth : In vivo studies demonstrated a reduction in tumor growth in xenograft models treated with this compound, supporting its potential as a therapeutic agent .

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